6-Ethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer properties and potential as therapeutic agents. The unique structural features of 6-ethyl-1H-pyrrolo[3,2-c]pyridine make it a subject of interest for further research and development in various scientific fields.
The compound can be synthesized through various methods involving starting materials that are commercially available or derived from other chemical reactions. It is often explored in the context of drug development, particularly for its interactions with biological targets.
6-Ethyl-1H-pyrrolo[3,2-c]pyridine is classified as a nitrogen-containing heterocyclic compound. Its structure includes a pyrrole ring fused with a pyridine ring, which contributes to its chemical reactivity and biological properties.
The synthesis of 6-ethyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions that may include cyclization and functional group modifications. One common synthetic route begins with the reaction of 2-bromo-5-methylpyridine with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide. This intermediate undergoes further transformations to produce the desired pyrrolo[3,2-c]pyridine structure.
The molecular structure of 6-ethyl-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic system consisting of a pyrrole and a pyridine ring. This configuration contributes to its unique chemical properties.
6-Ethyl-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
The specific reaction conditions (e.g., temperature, catalyst presence) are crucial for achieving desired outcomes in these transformations.
The mechanism of action for compounds like 6-ethyl-1H-pyrrolo[3,2-c]pyridine often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to alterations in cellular pathways, ultimately affecting cell proliferation or apoptosis.
Research indicates that related compounds have shown promise as inhibitors of certain biological targets involved in cancer progression and other diseases.
Physicochemical properties such as lipophilicity (Log P values) and molecular polar surface area (TPSA) have been calculated to predict drug-like characteristics.
6-Ethyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
The core compound 6-Ethyl-1H-pyrrolo[3,2-c]pyridine belongs to the fused heterobicyclic systems classified under pyrrolopyridines (azaindoles). According to IUPAC conventions, the parent scaffold is designated as 1H-pyrrolo[3,2-c]pyridine, where the bracketed numbers [3,2-c] specify the ring fusion pattern. This notation indicates that the pyrrole ring bonds to the pyridine ring across bonds c (between atoms 3a and 9a) and 3 (between atoms 4 and 9a) in the fused system. The "1H" denotes the proton (tautomer) location at the pyrrole nitrogen (N1). The substituent "6-Ethyl" specifies an ethyl group (–CH₂CH₃) attached to position 6 of the pyridine ring, as confirmed by its presence in chemical inventories and supplier databases under CAS number 533939-04-7 [2].
Alternative naming conventions include 6-Ethyl-5-azaindole, reflecting its status as an azaindole isomer where the nitrogen atom replaces the carbon at position 5 of the indole structure. This naming is common in medicinal chemistry contexts but remains secondary to the systematic IUPAC designation. The molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol, as documented in chemical supplier specifications [2].
Table 1: Nomenclature and Identifiers for 6-Ethyl-1H-pyrrolo[3,2-c]pyridine
Systematic Name | Alternative Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|---|
6-Ethyl-1H-pyrrolo[3,2-c]pyridine | 6-Ethyl-5-azaindole | 533939-04-7 | C₉H₁₀N₂ | 146.19 g/mol |
The pyrrolo[3,2-c]pyridine system constitutes a π-electron-deficient bicyclic heteroaromatic scaffold formed by fusing pyrrole (five-membered) and pyridine (six-membered) rings. The fusion pattern [3,2-c] signifies that:
This fusion pattern differs critically from other pyrrolopyridine isomers (e.g., [2,3-b] or [3,4-c]). In [3,2-c] fusion:
Figure 1: Atom Numbering and Fusion Bonds in 1H-pyrrolo[3,2-c]pyridine
N1 / \ 1H C2 | | C7a == C3a–-C9a || || | C7--C6 N4--C5
Key: N1 = Pyrrole nitrogen; C5 = Pyridine nitrogen (numbered as part of ring)
The introduction of an ethyl group (–CH₂CH₃) at position 6 induces significant stereoelectronic perturbations within the heteroaromatic system:
These effects critically modulate biological activity. In tubulin-binding studies, ethyl-substituted derivatives like 10t (6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) exhibit enhanced affinity (IC₅₀ = 0.12–0.21 μM) due to optimized hydrophobic interactions and electron density at C7, facilitating hydrogen bonding with Thrα179/Asnβ349 residues [3].
Table 2: Stereoelectronic and Biological Impact of Ethyl vs. Other C6 Substituents
Substituent at C6 | σₚ (Polar Effect) | HOMO Energy (eV) | Tubulin Inhibition IC₅₀ (μM) | Key Biological Effect |
---|---|---|---|---|
Ethyl (–CH₂CH₃) | -0.01 | -6.8 | 0.12–0.21 [3] | Enhanced hydrophobic pocket binding |
Chloro (–Cl) | +0.23 | -7.5 | >10 [5] [10] | Reduced cellular penetration |
Carboxylate (–COOEt) | +0.45 | -8.1 | 4.7–21.9 [3] | Polar group disrupts binding |
Methyl (–CH₃) | -0.17 | -6.9 | 0.48–0.95 [3] | Moderate activity improvement |
The ethyl group’s electron-donating capacity (+I effect) thus balances moderate aromatic stabilization with bioactivity-enhancing hydrophobicity—a key design principle in CBSIs (colchicine-binding site inhibitors) [3].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8